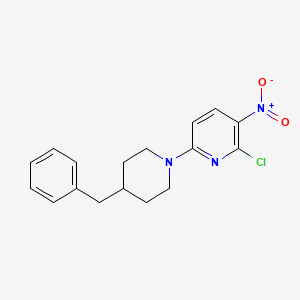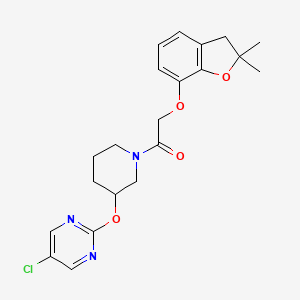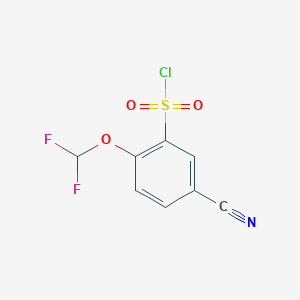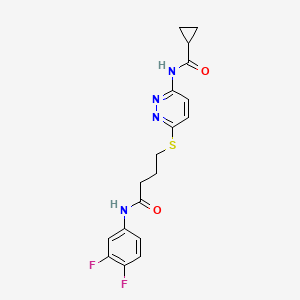![molecular formula C18H19N3O4S B2552866 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891112-76-8](/img/structure/B2552866.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, is not directly described in the provided papers. However, the papers do discuss related urea derivatives, which are significant in medicinal chemistry due to their biological activities. For instance, paper describes the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas with antiacetylcholinesterase activity, while paper discusses 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with antiproliferative effects against various cancer cell lines.
Synthesis Analysis
The synthesis of related urea derivatives involves the optimization of spacer length and the substitution of pharmacophoric moieties to achieve desired biological activities. In paper , the authors optimized the spacer by replacing a 4-piperidinylethyl chain with a linear ethoxyethyl chain, which resulted in compounds with high inhibitory activities when properly substituted. Paper does not provide specific details on the synthesis but mentions the use of computer-aided design to create the derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. In paper , the optimal chain length for the synthesized compounds was found to be five methylene groups, which allowed for efficient interaction with enzyme hydrophobic binding sites. The modification of the benzyl group to a cyclohexyl group also indicated that an aromatic residue is not necessary for activity. Paper does not detail the molecular structure analysis but implies that the structure-activity relationship is significant for the antiproliferative effects observed.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and activity of urea derivatives are not explicitly detailed in the provided papers. However, it can be inferred that the reactions are designed to create flexible compounds that can interact with specific biological targets, as seen in the antiacetylcholinesterase activity in paper and the antiproliferative activity against cancer cell lines in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are tailored to enhance their biological activities. In paper , the flexibility of the spacer and the substitution of the benzyl group were key factors in achieving high inhibitory activities. Paper does not discuss the physical and chemical properties but focuses on the biological evaluation of the synthesized compounds, indicating that these properties are likely optimized for anticancer activity.
科学的研究の応用
Anticancer Activity
Thiophene derivatives have been studied for their potential in mediating anticancer activity through mechanisms such as inhibition of kinases and microtubule assembly. For example, certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have shown broad-spectrum antitumor activity against several cancer cell lines. These compounds arrest tumor cell mitosis, induce apoptosis by enhancing levels of caspase 3 and 9, inhibit WEE1 kinase, and block tubulin polymerization, significantly enhancing antitumor activity (Abdel-Rahman et al., 2021).
Antimicrobial Activity
Substituted dibenzo dioxaphosphocin-6-yl ureas have demonstrated good antimicrobial activity. These compounds are synthesized through specific reactions involving hexachlorophene and carbamidophosphoric acid dichlorides, showcasing their role in developing new antimicrobial agents (Haranath et al., 2004).
Antioxidant Properties
Compounds derived from dioxin-ethanol mediums have been characterized for their antioxidant activities. For instance, certain coumarin derivatives exhibit high antioxidant activities with significant scavenging activity, compared to standard antioxidants like vitamin C, which highlights their potential in oxidative stress-related research (Abd-Almonuim et al., 2020).
Neuropharmacological Applications
Orexin receptors, which modulate feeding, arousal, stress, and drug abuse, have been targeted by compounds with structural similarities for the development of novel pharmacological treatments. These compounds selectively reduce binge eating in animal models without affecting standard food intake, indicating a significant role of orexin-1 receptor mechanisms in compulsive eating disorders (Piccoli et al., 2012).
Synthesis of Novel Heterocyclic Compounds
The versatility of urea derivatives in organic synthesis has enabled the development of novel heterocyclic compounds with potential therapeutic applications. These synthetic strategies have led to compounds with high inhibitory effects against various human cancer cell lines, further emphasizing the role of urea derivatives in medicinal chemistry (Shams et al., 2010).
特性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17-8-12(20-18(23)19-10-14-2-1-7-26-14)11-21(17)13-3-4-15-16(9-13)25-6-5-24-15/h1-4,7,9,12H,5-6,8,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALFOEMESRKDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)


![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)


![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)

![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)